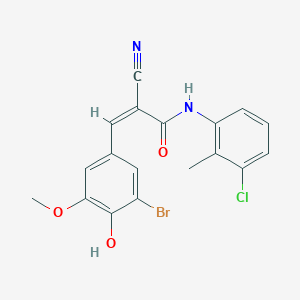
(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C18H14BrClN2O3 and its molecular weight is 421.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide, also known by its CAS number 2158200-42-9, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly its anticancer properties.
Synthesis
The compound can be synthesized through various methods involving the bromination and methoxylation of phenolic compounds, followed by the introduction of chloro and cyano groups. The synthesis typically involves multi-step reactions that require careful control of conditions to achieve the desired product purity and yield.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with bromo and methoxy substitutions can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Key Findings :
- Cytotoxicity : The compound has been tested against several human tumor cell lines such as HeLa and MCF7, showing sub-micromolar cytotoxicity. It is particularly effective against MCF7 breast cancer cells, which are known for their sensitivity to microtubule-targeting agents .
- Mechanism of Action : The primary mechanism involves the disruption of microtubule dynamics. Compounds similar to this compound have been shown to bind to the colchicine site on tubulin, leading to inhibition of polymerization and subsequent mitotic arrest at the G2/M phase .
- Resistance Mechanisms : Co-treatment with verapamil, a known multidrug resistance (MDR) inhibitor, suggests that these compounds may not be substrates for MDR pumps, enhancing their potential efficacy in resistant cancer types .
Case Studies
- Study on Tubulin Inhibition :
- Antiproliferative Effects :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C19H17BrClN2O3 |
| Molecular Weight | 421.7 g/mol |
| Purity | ~95% |
| IC50 (HeLa Cells) | Sub-micromolar |
| Mechanism of Action | Tubulin polymerization inhibition |
| Cell Cycle Arrest Phase | G2/M phase |
Propiedades
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O3/c1-10-14(20)4-3-5-15(10)22-18(24)12(9-21)6-11-7-13(19)17(23)16(8-11)25-2/h3-8,23H,1-2H3,(H,22,24)/b12-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNAEMXFIOKNBR-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














